molecular formula C15H15N5O2 B2613033 5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 887690-59-7

5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2613033
CAS No.: 887690-59-7
M. Wt: 297.318
InChI Key: GDRHQIISZJXZOS-UHFFFAOYSA-N
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Description

5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial activities. For example, the design and synthesis of azole derivatives, including 1,2,4-triazole compounds, have shown activity against tested microorganisms, highlighting the antimicrobial potential of such compounds (Başoğlu et al., 2013). Similarly, novel 1,2,4-triazole derivatives have been synthesized and displayed good or moderate activities against test microorganisms, suggesting the utility of these compounds in antimicrobial applications (Bektaş et al., 2007).

Applications in Energetic Materials

The compound's framework has been explored for the synthesis of insensitive energetic materials. For instance, derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, showcasing a combination of oxadiazole rings, have been synthesized, characterized, and demonstrated moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential as superior energetic materials compared to traditional compounds like TNT (Yu et al., 2017).

Peptidomimetics and Biologically Active Compounds

The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the queried compound, has been investigated for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition has been developed to prepare protected versions of this triazole amino acid, enabling the synthesis of compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Synthesis of Heterocycles and Novel Scaffolds

The versatility of the triazole ring in the compound has been utilized for the synthesis of various heterocycles, demonstrating its utility in creating novel scaffolds for further pharmacological exploration. The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives from reactions involving furan-2-carboxylic acid hydrazide underscore the compound's relevance in generating bioactive molecules (Cansiz et al., 2004).

Properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-4-6-11(7-5-10)20-14(16)13(18-19-20)15(21)17-9-12-3-2-8-22-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRHQIISZJXZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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